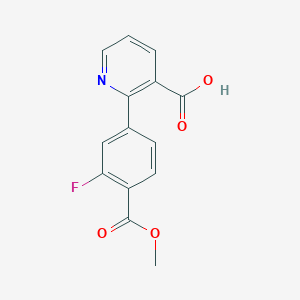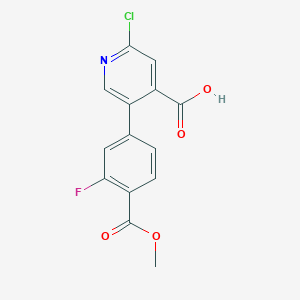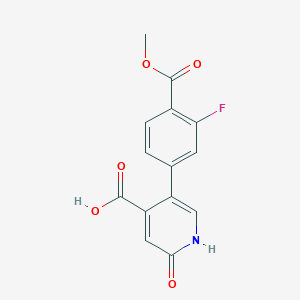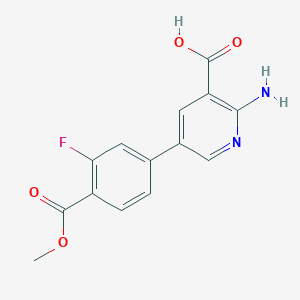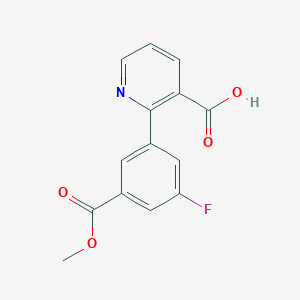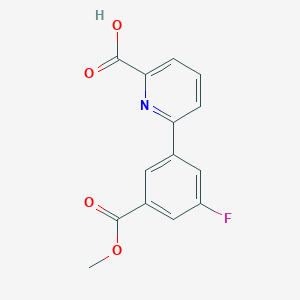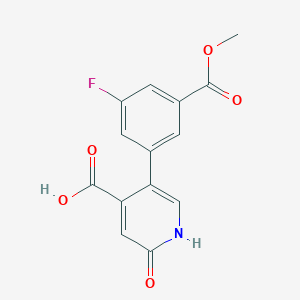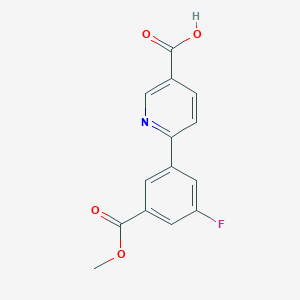
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid (6-FMCPA) is a synthetic compound with a broad range of applications in scientific research. It is an analog of nicotine, which is a naturally occurring alkaloid found in the tobacco plant. 6-FMCPA has been extensively studied in recent years due to its potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% acts as an agonist of nAChRs, which are membrane proteins found in the central and peripheral nervous systems. These proteins are involved in a variety of physiological functions, including neurotransmission, sensory perception, and memory formation. When 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% binds to nAChRs, it activates the receptor, resulting in the release of neurotransmitters such as acetylcholine and dopamine. This activation of the receptor can lead to a variety of physiological effects, depending on the type of nAChR that is activated.
Biochemical and Physiological Effects
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain, leading to increased alertness and improved cognitive performance. It has also been shown to increase the release of acetylcholine, which can lead to improved memory formation and recall. In addition, 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to increase heart rate and blood pressure, as well as to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is relatively easy to synthesize. It is also relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is toxic in high concentrations and can cause adverse effects if not used properly.
Orientations Futures
There are a number of potential future directions for 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% research. One potential direction is to further study its effects on the cardiovascular system, as well as its potential therapeutic uses. Another potential direction is to study its effects on the central nervous system, including its effects on behavior, learning, and memory. Additionally, further research could be conducted on its mechanism of action, as well as its interaction with other compounds. Finally, 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% could be studied as a potential therapeutic agent for the treatment of nicotine addiction and other nicotine-related disorders.
Méthodes De Synthèse
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized through a three-step process. The first step involves the condensation of 3-fluoro-5-methoxybenzaldehyde and nicotinic acid in the presence of piperidine and acetic acid. The second step involves the reaction of the resulting product with p-toluenesulfonic acid and acetic anhydride. The third and final step involves the reaction of the resulting product with sodium hydroxide to form 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%.
Applications De Recherche Scientifique
6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been extensively studied for its potential applications in a variety of scientific fields. It has been used as an agonist for nicotinic acetylcholine receptors (nAChRs) and as a tool to study the structure and function of these receptors. 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has also been used to study the effects of nicotine on the central nervous system, as well as its effects on behavior, learning, and memory. In addition, 6-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95% has been used to study the effects of nicotine on the cardiovascular system, as well as its potential therapeutic uses in the treatment of hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
6-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-4-9(5-11(15)6-10)12-3-2-8(7-16-12)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTKZOXXNYGSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688137 |
Source


|
| Record name | 6-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-05-8 |
Source


|
| Record name | 6-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


